molecular formula C16H20N2O5S B2389720 N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide CAS No. 1787902-99-1

N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2389720
CAS No.: 1787902-99-1
M. Wt: 352.41
InChI Key: IWMUKEFAGNIXED-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide is a synthetic compound designed for research applications, featuring a molecular structure that incorporates both acetamide and sulfonamide functional groups linked to a furan ring system. Compounds containing the N-(substituted phenyl)acetamide scaffold are of significant interest in medicinal chemistry and chemical biology, with documented activities serving as protease inhibitors , anticancer agents , and anti-inflammatory agents . The presence of the sulfonamide group (-S(=O)2NH-) is a common feature in many pharmacologically active substances and can enhance a molecule's hydrophilicity, making it a valuable tool for modifying drug-like properties . Similarly, the furan moiety, a five-membered aromatic oxygen heterocycle, is a prevalent building block in the development of new active compounds and functional materials . The specific structural features of this molecule, including the hydroxy and methyl substituents on the propyl chain, suggest its potential utility as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns aimed at identifying novel bioactive molecules. Researchers may find this compound particularly valuable for exploring structure-activity relationships (SAR) or as a precursor in the synthesis of more complex chemical entities. Please note: This product is for research use only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

N-[4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-12(19)18-13-5-7-15(8-6-13)24(21,22)17-11-16(2,20)10-14-4-3-9-23-14/h3-9,17,20H,10-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMUKEFAGNIXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Aminophenylacetamide

4-Aminophenylacetamide is synthesized by acetylation of 4-nitroaniline followed by catalytic hydrogenation. In a representative procedure, 4-nitroaniline reacts with acetic anhydride in pyridine at 0–5°C to yield 4-nitroacetanilide (85–90% yield), which is reduced using H₂/Pd-C in ethanol to 4-aminophenylacetamide.

Sulfamoylation with 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine

The sulfamoyl group is introduced via reaction of 4-aminophenylacetamide with 3-(furan-2-yl)-2-hydroxy-2-methylpropylsulfamoyl chloride. This step requires anhydrous conditions, typically using dichloromethane (DCM) and a base like triethylamine (TEA) to scavenge HCl.

Reaction conditions :

  • Molar ratio : 1:1.2 (amine:sulfamoyl chloride)
  • Temperature : 0°C → room temperature (RT), 12–24 hours
  • Workup : Extraction with DCM, washing with brine, drying (Na₂SO₄), and solvent evaporation.

Key side reaction : Competing sulfonation at the acetamide’s oxygen is suppressed by using bulky bases (e.g., TEA) and low temperatures.

Acetamide Functionalization

The acetamide group is introduced early in the synthesis (Section 2.1) but may require protection during subsequent steps. In cases where late-stage acylation is needed, a modified protocol uses:

Schotten-Baumann Acylation

Post-sulfamoylation, the free amine is acetylated with acetic anhydride in a biphasic system (H₂O/CH₂Cl₂) with NaHCO₃. This method avoids racemization and achieves >90% yields.

Catalytic Methods and Reaction Optimization

Recent advances in catalysis improve yields and selectivity:

Solid-Supported Catalysts

A Ni-La/zeolite catalyst (Ni:La = 1:2 mol/mol) enhances sulfamoylation efficiency. Key benefits:

  • Reusability : Maintains 95% yield after 30 cycles.
  • Reduced byproducts : <2% O-sulfonation observed.

Catalyst preparation :

  • Zeolite is treated with HNO₃ (0.5–0.7 M) to increase acidity.
  • Sequential impregnation with NiCl₂ and La(OTf)₃ solutions.
  • Drying at 120°C for 6 hours.

Oxidative Coupling

Rhodium(III)-catalyzed C–H activation, adapted from isoquinoline syntheses, could theoretically form the furan-propylamine intermediate. However, this method remains unexplored for the target compound.

Purification and Characterization

Chromatographic Purification

Flash chromatography (SiO₂, DCM/MeOH 95:5) is standard. High-performance liquid chromatography (HPLC) with chiralpak AD columns resolves enantiomers if present.

Spectroscopic Characterization

Key data for N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide :

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 10.12 (s, 1H, NH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.42 (dd, J = 3.2, 1.8 Hz, 1H, furan H-5), 6.28 (d, J = 3.2 Hz, 1H, furan H-4), 4.12 (s, 1H, OH), 3.85 (s, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.42 (s, 6H, C(CH₃)₂).
IR (KBr) 3340 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1320–1160 cm⁻¹ (S=O).
MS (ESI) m/z 353.1 [M+H]⁺.

Yield Optimization and Industrial Scalability

Benchmark data from analogous compounds suggest:

  • Sulfamoylation : 70–85% yield.
  • Furan coupling : 65–75% yield.
  • Overall yield : 40–55% after three steps.

Scale-up challenges :

  • Exothermic sulfamoylation requires controlled addition and cooling.
  • Furan ring polymerization under prolonged heating.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under mild conditions to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under catalytic hydrogenation conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria.

    Pathways Involved: This inhibition can disrupt the synthesis of nucleotides, ultimately leading to the death of bacterial cells.

Comparison with Similar Compounds

Key Observations:

Synthesis Challenges :

  • The hydroxy-methylpropyl substituent (as in compound 31) reduces synthetic yield (54% vs. 82% for compound 30), likely due to steric hindrance during coupling . This suggests similar challenges may arise in synthesizing the target compound.
  • Furan-containing analogs (e.g., triazole-acetamides in ) are synthesized via nucleophilic substitution or condensation, indicating feasible routes for the target compound .

Physicochemical Properties: LogP and Solubility: Analog N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide (logP = 2.14, logSw = -2.82) suggests moderate hydrophobicity and low aqueous solubility, which may extend to the target compound due to shared sulfamoyl and aromatic groups . Hydrogen Bonding: Polar surface area (71.69 Ų in ) and hydrogen-bond donors (2 in target) may enhance binding to biological targets .

Molecular Docking and Computational Insights

  • AutoDock Vina () has been used to predict binding modes of similar acetamides. For example, sulfamoyl groups often anchor to catalytic residues in enzymes, while furan rings participate in π-π stacking .
  • Density Functional Theory (DFT) : Studies on acetamide derivatives () highlight the importance of exact-exchange terms in modeling electrostatic interactions, which could refine docking predictions for the target compound .

Biological Activity

N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research sources.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, a sulfonamide group, and an acetamide moiety. The synthesis typically involves several steps:

  • Formation of the Furan Derivative : The furan ring is synthesized through cyclization.
  • Introduction of the Sulfonamide Group : This is achieved by reacting the furan derivative with a sulfonyl chloride in the presence of a base.
  • Attachment of the Acetamide Group : The final step involves acylation using acetic anhydride or acetyl chloride.

Antimicrobial Properties

The sulfonamide group in this compound is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria. This mechanism leads to the disruption of nucleotide synthesis, ultimately causing bacterial cell death.

Enzyme Inhibition

Research indicates that compounds with similar structures have been evaluated for their inhibitory effects on various enzymes. For instance, studies on related sulfonamides suggest potential inhibition of acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer’s disease .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus, showing that modifications to the sulfonamide structure can enhance activity. The compound's structural components suggest it could exhibit similar or improved activity.
  • In Vivo Studies :
    • In vivo testing demonstrated that related compounds showed significant reductions in infection rates in animal models when administered at specific dosages, indicating potential therapeutic applications for treating bacterial infections.
  • Molecular Docking Studies :
    • Computational studies have been employed to predict the binding affinity of this compound with target enzymes. These studies indicate favorable interactions with active sites, supporting its role as an enzyme inhibitor .

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : By mimicking PABA, it inhibits enzymes involved in folic acid synthesis.
  • Disruption of Bacterial Metabolism : This inhibition affects nucleotide synthesis pathways, leading to impaired bacterial growth and survival.

Summary Table of Biological Activities

Activity TypeMechanismReference
AntibacterialInhibition of folic acid synthesis
Enzyme InhibitionAChE inhibition (potential therapeutic use)
CytotoxicityEvaluated on human cells

Q & A

Q. What are the optimal synthetic routes for N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide, and how can yield and purity be maximized?

Methodological Answer: The synthesis of this sulfonamide-furan hybrid compound typically involves multi-step organic reactions, including sulfonylation, amidation, and functional group protection/deprotection. Key steps include:

  • Sulfamoyl group introduction : Reacting 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine with sulfonyl chlorides under controlled pH (8–9) to prevent side reactions .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety to the aromatic ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
    Critical parameters: Temperature (0–5°C for exothermic steps), anhydrous solvents (DMF, THF), and catalytic bases (e.g., triethylamine) to enhance reaction efficiency .

Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the furan ring, sulfamoyl linkage, and acetamide group. Aromatic proton signals (δ 7.2–8.1 ppm) and furan protons (δ 6.3–7.4 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities via fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and stability under stress conditions (e.g., heat, light) .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., hydroxypropyl group orientation) using single-crystal data .

Q. What are the primary biological targets or pathways influenced by this compound?

Methodological Answer:

  • Enzyme Inhibition : Sulfonamide moiety targets carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via zinc-coordinating sulfonamide groups. IC₅₀ values are determined using stopped-flow CO₂ hydration assays .
  • Antimicrobial Activity : Furan derivatives disrupt bacterial membrane integrity (e.g., Gram-positive pathogens). MIC values are quantified via broth microdilution assays .
  • Receptor Modulation : Hydroxypropyl group may interact with GPCRs (e.g., serotonin receptors). Radioligand binding assays (³H-labeled antagonists) validate affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability (oral vs. intraperitoneal administration) using LC-MS/MS to measure plasma/tissue concentrations. Low oral absorption may explain in vivo inefficacy .
  • Metabolite Identification : Incubate with liver microsomes (CYP450 enzymes) to detect active/inactive metabolites. Phase I/II metabolism (e.g., hydroxylation, glucuronidation) alters activity .
  • Species-Specific Differences : Compare efficacy in murine vs. humanized models (e.g., PDX mice) to account for metabolic or target variation .

Q. What computational strategies predict binding interactions and guide structural optimization?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CA-II (PDB ID: 3KS3). Focus on sulfonamide-zinc coordination and furan ring π-stacking .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å) and hydration effects on the hydroxypropyl group .
  • QSAR Models : Train models on sulfonamide derivatives to predict logP, pKa, and toxicity. Substituent effects (e.g., methyl vs. fluorine) guide selectivity .

Q. What challenges arise in developing selective analogs without off-target effects?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the furan ring with thiophene (improves metabolic stability) or pyridine (enhances solubility) while retaining target affinity .
  • Selectivity Screening : Profile analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., EGFR, VEGFR2) .
  • Proteome-Wide Studies : Use thermal shift assays (TSA) to detect unintended protein binding .

Q. How can metabolic stability and toxicity be systematically analyzed?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with rat/human liver microsomes (NADPH cofactor) to calculate t₁/₂ .
    • CYP Inhibition : Fluorescent substrate assays (e.g., CYP3A4) identify enzyme inhibition risks .
  • In Silico Tools : SwissADME predicts BBB permeability; ProTox-II forecasts hepatotoxicity .
  • Reactive Metabolite Screening : Trapping studies (GSH adducts) detect quinone-imine intermediates from furan oxidation .

Q. What strategies enable multi-target engagement for complex diseases (e.g., cancer, inflammation)?

Methodological Answer:

  • Polypharmacology Design : Merge sulfonamide (CA inhibition) with hydroxypropyl (anti-inflammatory) motifs. Dual activity is validated via COX-2 inhibition (ELISA) and CA-IX Western blot .
  • Network Pharmacology : Construct protein-protein interaction networks (STRING DB) to identify synergistic targets (e.g., HIF-1α/CA-IX axis) .
  • Transcriptomic Profiling : RNA-seq of treated cancer cells (e.g., MCF-7) reveals pathway crosstalk (e.g., apoptosis, angiogenesis) .

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